molecular formula C20H35NO2S B14373767 4-Methyl-N-tridecylbenzene-1-sulfonamide CAS No. 90986-80-4

4-Methyl-N-tridecylbenzene-1-sulfonamide

Cat. No.: B14373767
CAS No.: 90986-80-4
M. Wt: 353.6 g/mol
InChI Key: ZMKKIBJVIKVHCZ-UHFFFAOYSA-N
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Description

4-Methyl-N-tridecylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-tridecylbenzene-1-sulfonamide typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with tridecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Sulfonation: 4-methylbenzenesulfonyl chloride is reacted with tridecylamine in the presence of a base such as pyridine or triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-tridecylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted sulfonamides.

    Oxidation: Oxidized derivatives of the sulfonamide.

    Reduction: Reduced forms of the sulfonamide.

Scientific Research Applications

4-Methyl-N-tridecylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-tridecylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of the sulfonamide class, used to treat bacterial infections.

Uniqueness

4-Methyl-N-tridecylbenzene-1-sulfonamide is unique due to its long alkyl chain, which imparts distinct physical properties and potential applications compared to other sulfonamides. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

90986-80-4

Molecular Formula

C20H35NO2S

Molecular Weight

353.6 g/mol

IUPAC Name

4-methyl-N-tridecylbenzenesulfonamide

InChI

InChI=1S/C20H35NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-18-21-24(22,23)20-16-14-19(2)15-17-20/h14-17,21H,3-13,18H2,1-2H3

InChI Key

ZMKKIBJVIKVHCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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